
(2,2,2-Trichloroethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Trichloroethoxy)silane is an organosilicon compound with the molecular formula C₂H₅Cl₃OSi. It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is known for its reactivity and is often utilized in the preparation of other organosilicon compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,2,2-Trichloroethoxy)silane can be synthesized through the reaction of trichloroethanol with silicon tetrachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction is as follows:
CCl3CH2OH+SiCl4→CCl3CH2OSiCl3+HCl
The reaction is exothermic and requires careful control of temperature and the addition rate of reactants to ensure safety and maximize yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient removal of by-products such as hydrogen chloride gas. The product is then purified through distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (2,2,2-Trichloroethoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form trichloroethanol and silicic acid.
Substitution: Can undergo nucleophilic substitution reactions where the trichloroethoxy group is replaced by other nucleophiles.
Condensation: Reacts with other silanes to form polysiloxanes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.
Condensation: Other silanes or silanols, often under heat or in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Trichloroethanol and silicic acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Condensation: Polysiloxanes and other polymeric silicon compounds.
Scientific Research Applications
(2,2,2-Trichloroethoxy)silane is used in a variety of scientific research applications, including:
Chemistry: As a precursor in the synthesis of other organosilicon compounds and in the preparation of silane coupling agents.
Biology: In the modification of surfaces for biological assays and as a reagent in the synthesis of bioactive molecules.
Medicine: Potential use in drug delivery systems and in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of (2,2,2-Trichloroethoxy)silane involves its reactivity with nucleophiles and its ability to form stable silicon-oxygen bonds. The compound can react with various functional groups, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Triethoxysilane: Similar in structure but with ethoxy groups instead of trichloroethoxy groups. It is less reactive and used in different applications.
Chlorotriethoxysilane: Contains a chlorine atom and three ethoxy groups. It is used in hydrosilylation reactions and as a precursor for other silicon compounds.
Trichlorosilane: Contains three chlorine atoms and is highly reactive. It is used in the production of high-purity silicon and in the synthesis of other organosilicon compounds.
Uniqueness: (2,2,2-Trichloroethoxy)silane is unique due to its high reactivity and the presence of the trichloroethoxy group, which imparts distinct chemical properties. Its ability to undergo various reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2,2,2-trichloroethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3OSi/c3-2(4,5)1-6-7/h1H2,7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHGYDYERSLNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O[SiH3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
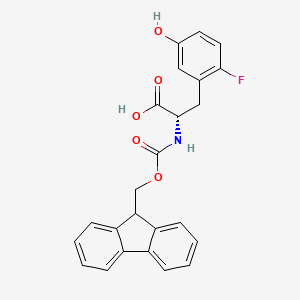
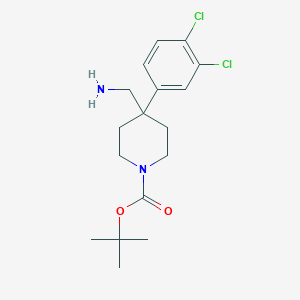
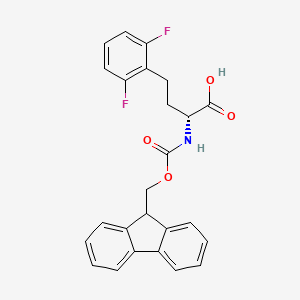
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-phenylethynyl)phenyl]propanoic acid](/img/structure/B8233873.png)
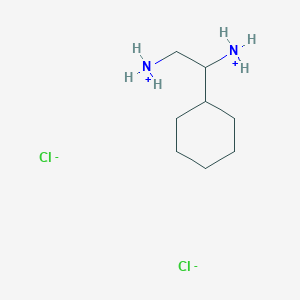
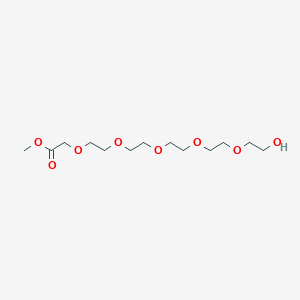
![methyl-[(2S)-1-oxo-3-phenyl-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B8233906.png)
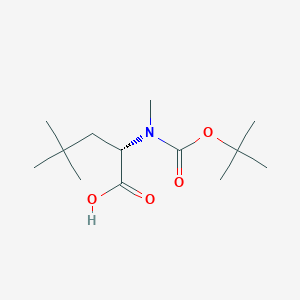
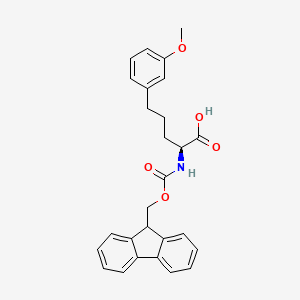
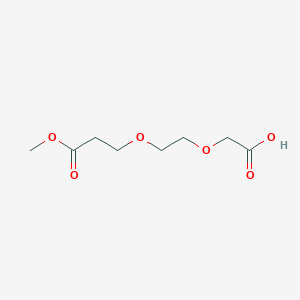
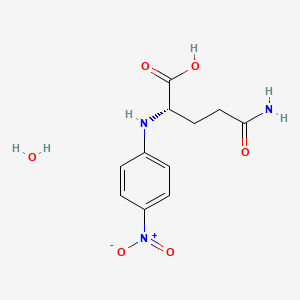

![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy -6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-me thyl-oxan-2-yl]chromen-4-one](/img/structure/B8233936.png)
